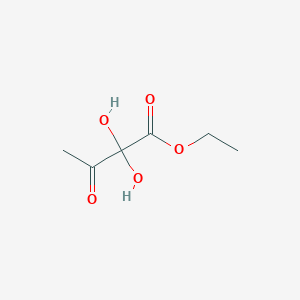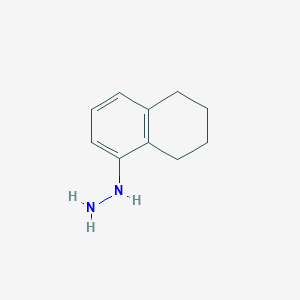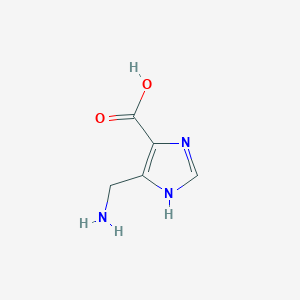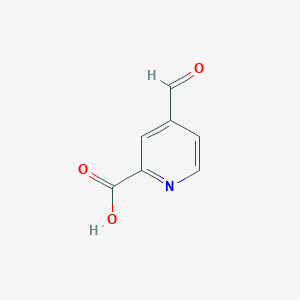
4-Formylpicolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Formylpicolinic acid is an organic compound with the molecular formula C7H5NO3 It is a derivative of picolinic acid, where a formyl group (-CHO) is attached to the fourth position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Formylpicolinic acid can be synthesized through several methods. One common method involves the formylation of picolinic acid using Vilsmeier-Haack reaction, where picolinic acid reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale formylation reactions using optimized conditions to ensure high yield and purity. The reaction parameters, such as temperature, solvent, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Formylpicolinic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4).
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the formyl group can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Electrophilic reagents like halogens or nitrating agents under controlled conditions.
Major Products Formed:
Oxidation: 4-Carboxypicolinic acid.
Reduction: 4-Hydroxymethylpicolinic acid.
Substitution: Various substituted picolinic acid derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
4-Formylpicolinic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and coordination compounds.
Biology: It serves as a ligand in the study of metal ion coordination and its effects on biological systems.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-formylpicolinic acid involves its ability to act as a ligand, forming complexes with metal ions. These complexes can influence various biochemical pathways and processes. For example, it can bind to zinc finger proteins, altering their structure and function, which can impact cellular processes such as gene expression and enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Picolinic Acid: The parent compound with a carboxylic acid group at the second position of the pyridine ring.
Nicotinic Acid: An isomer with the carboxylic acid group at the third position.
Isonicotinic Acid: An isomer with the carboxylic acid group at the fourth position.
Uniqueness: 4-Formylpicolinic acid is unique due to the presence of the formyl group at the fourth position, which imparts distinct chemical reactivity and potential for forming specific complexes with metal ions. This makes it valuable in applications where precise control over coordination chemistry is required .
Eigenschaften
Molekularformel |
C7H5NO3 |
|---|---|
Molekulargewicht |
151.12 g/mol |
IUPAC-Name |
4-formylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H5NO3/c9-4-5-1-2-8-6(3-5)7(10)11/h1-4H,(H,10,11) |
InChI-Schlüssel |
GNLBRUPDDOZPMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=C1C=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



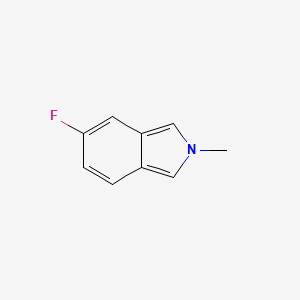


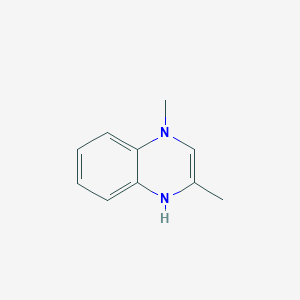
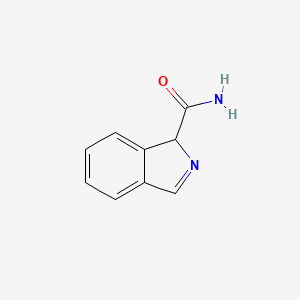
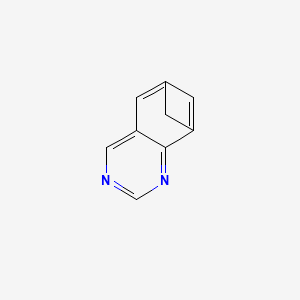
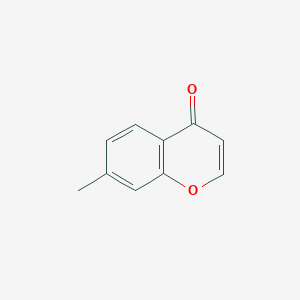
![3-Methyl-1,4,6,7-tetrahydro-pyrazolo[3,4-c]pyridin-5-one](/img/structure/B11921505.png)


